molecular formula C4H6N4S B13096410 N-(1,3,4-thiadiazol-2-yl)acetimidamide

N-(1,3,4-thiadiazol-2-yl)acetimidamide

Cat. No.: B13096410
M. Wt: 142.19 g/mol
InChI Key: HDYGPHQQWQSEOA-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)acetimidamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the thiadiazole ring imparts unique chemical and biological characteristics to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)acetimidamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with acetic anhydride to form the corresponding acetimidamide . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Electrophiles or nucleophiles; reactions can be carried out under mild to moderate conditions depending on the reactivity of the substituents.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds .

Scientific Research Applications

N-(1,3,4-thiadiazol-2-yl)acetimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it may interact with DNA and RNA, affecting the replication and transcription processes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3,4-thiadiazol-2-yl)acetimidamide stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in synthetic chemistry. Additionally, its broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, highlights its potential in medicinal chemistry and drug development .

Properties

Molecular Formula

C4H6N4S

Molecular Weight

142.19 g/mol

IUPAC Name

N'-(1,3,4-thiadiazol-2-yl)ethanimidamide

InChI

InChI=1S/C4H6N4S/c1-3(5)7-4-8-6-2-9-4/h2H,1H3,(H2,5,7,8)

InChI Key

HDYGPHQQWQSEOA-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\C1=NN=CS1)/N

Canonical SMILES

CC(=NC1=NN=CS1)N

Origin of Product

United States

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